molecular formula C10H9F3N2O3 B8343690 6-[(3,3,3-Trifluoropropyl)carbamoyl]nicotinic acid

6-[(3,3,3-Trifluoropropyl)carbamoyl]nicotinic acid

Cat. No. B8343690
M. Wt: 262.18 g/mol
InChI Key: ZPIITUUUVSLGAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08143408B2

Procedure details

A solution of methyl 6-[(3,3,3-trifluoropropyl)carbamoyl]nicotinate (0.265 g, 0.96 mmol), sodium hydroxide (9.60 ml, 9.60 mmol), and ethanol (10 mL) was heated to 50° C. for 3.5 h. The volatiles were removed in vacuo. The residue was suspended in water (20 mL) and insoluble material was filtered off. The filtrate was cooled on ice and 6 M hydrochloric acid was added while stirring until an acidic pH was reached. The precipitate was filtered off, washed with ice-water and dried in vacuo to yield 78 mg (31%); MS (APPI/APCI) m/z 263[M+H+].
Name
methyl 6-[(3,3,3-trifluoropropyl)carbamoyl]nicotinate
Quantity
0.265 g
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:19])([F:18])[CH2:3][CH2:4][NH:5][C:6]([C:8]1[CH:17]=[CH:16][C:11]([C:12]([O:14]C)=[O:13])=[CH:10][N:9]=1)=[O:7].[OH-].[Na+]>C(O)C>[F:19][C:2]([F:1])([F:18])[CH2:3][CH2:4][NH:5][C:6]([C:8]1[CH:17]=[CH:16][C:11]([C:12]([OH:14])=[O:13])=[CH:10][N:9]=1)=[O:7] |f:1.2|

Inputs

Step One
Name
methyl 6-[(3,3,3-trifluoropropyl)carbamoyl]nicotinate
Quantity
0.265 g
Type
reactant
Smiles
FC(CCNC(=O)C1=NC=C(C(=O)OC)C=C1)(F)F
Name
Quantity
9.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
while stirring until an acidic pH
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
FILTRATION
Type
FILTRATION
Details
insoluble material was filtered off
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled on ice and 6 M hydrochloric acid
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with ice-water
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to yield 78 mg (31%)

Outcomes

Product
Name
Type
Smiles
FC(CCNC(=O)C1=NC=C(C(=O)O)C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.